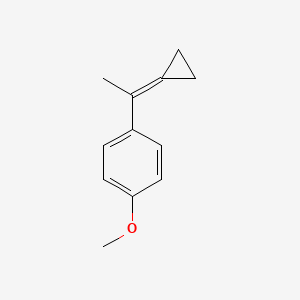
1-(1-Cyclopropylideneethyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropylideneethyl)-4-methoxybenzene is an organic compound characterized by a cyclopropylidene group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylideneethyl)-4-methoxybenzene typically involves the cyclopropanation of methylenecyclopropanes. A common method includes the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones . This reaction is carried out under mild conditions, with hydrazones serving as carbanion equivalents, resulting in high yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of palladium-catalyzed reactions and the use of hydrazones can be scaled up for larger production, ensuring good functional group compatibility and high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclopropylidene group into a cyclopropyl group.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylidene ketones or aldehydes.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropylideneethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methoxybenzene involves its interaction with various molecular targets. The cyclopropylidene group is highly reactive due to ring strain, making it a good candidate for reactions involving nucleophiles and electrophiles. The methoxy group on the benzene ring can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-Cyclopropylideneethylbenzene: Similar structure but lacks the methoxy group.
Cyclopropylidenemethylbenzene: Another related compound with a different substitution pattern.
Uniqueness: 1-(1-Cyclopropylideneethyl)-4-methoxybenzene is unique due to the presence of both the cyclopropylidene group and the methoxy-substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
534619-05-1 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-(1-cyclopropylideneethyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-9(10-3-4-10)11-5-7-12(13-2)8-6-11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
COLBJOXIIRRWBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
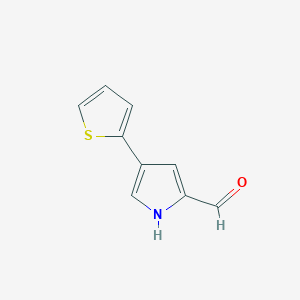
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
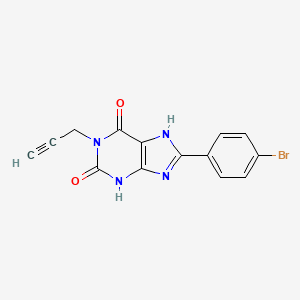
![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
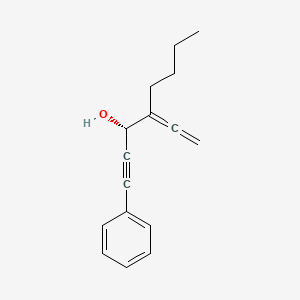
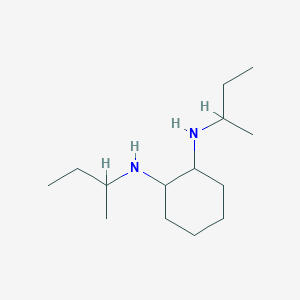
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
